molecular formula C26H28N2O3S B405266 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B405266
M. Wt: 448.6g/mol
InChI Key: WCHGPWKZKRYLSO-UHFFFAOYSA-N
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Description

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its benzoimidazole core, which is functionalized with ethoxy-phenoxy and p-tolyloxy-ethyl groups, making it an interesting subject for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of 2-chlorobenzoic acid: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride.

    Synthesis of 2-(4-ethoxyphenoxy)benzoic acid: This involves the reaction of 2-chlorobenzoic acid with 4-ethoxyphenol and sodium hydride.

    Formation of the final compound: The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy-phenoxy and p-tolyloxy-ethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.

    Medicine: Its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. For example, its inhibition of acetylcholinesterase suggests a potential role in the treatment of Alzheimer’s disease. Additionally, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar structure but has a benzooxazole core instead of a benzoimidazole core.

    2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzoimidazole: Another similar compound with slight variations in the functional groups attached to the benzoimidazole core.

Uniqueness

What sets 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6g/mol

IUPAC Name

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C26H28N2O3S/c1-3-29-21-12-14-23(15-13-21)31-18-19-32-26-27-24-6-4-5-7-25(24)28(26)16-17-30-22-10-8-20(2)9-11-22/h4-15H,3,16-19H2,1-2H3

InChI Key

WCHGPWKZKRYLSO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)C

Origin of Product

United States

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